molecular formula C17H22N2O5S B2730880 4-(1-(Phenethylsulfonyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2176201-96-8

4-(1-(Phenethylsulfonyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2730880
CAS No.: 2176201-96-8
M. Wt: 366.43
InChI Key: TYIQPSMBBUZHPI-UHFFFAOYSA-N
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Description

4-(1-(Phenethylsulfonyl)piperidin-4-yl)morpholine-3,5-dione is a useful research compound. Its molecular formula is C17H22N2O5S and its molecular weight is 366.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Piperidine and Morpholine Derivatives: Synthetic Preview and Pharmaceutical Applications

Piperazine and morpholine nuclei exhibit a broad spectrum of pharmaceutical applications, prompting scientists to develop various methods for synthesizing their derivatives. These efforts aim to explore the compounds' potent pharmacophoric activities. The review by Al-Ghorbani Mohammed et al. (2015) summarizes the medicinal chemistry investigations of piperazine and morpholine analogues, both in vitro and in vivo, highlighting their significance in drug discovery and development (Al-Ghorbani Mohammed et al., 2015).

Chemical and Pharmacological Interest of Morpholine and Pyrans Derivatives

Morpholine, a six-membered aromatic organic heterocycle, is present in various organic compounds developed for diverse pharmacological activities. This review by M. Asif and M. Imran (2019) emphasizes the pharmacological profile of morpholine derivatives, indicating the structure's versatility in contributing to biologically active compounds with potential therapeutic applications (M. Asif & M. Imran, 2019).

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds

The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop treatments for human diseases. This review by Giovanna Li Petri et al. (2021) reports on bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, underscoring the scaffold's importance in the synthesis of novel compounds with varied biological profiles (Giovanna Li Petri et al., 2021).

Properties

IUPAC Name

4-[1-(2-phenylethylsulfonyl)piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c20-16-12-24-13-17(21)19(16)15-6-9-18(10-7-15)25(22,23)11-8-14-4-2-1-3-5-14/h1-5,15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIQPSMBBUZHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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